molecular formula C7H6BrN3S B3046358 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1233179-32-2

6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No. B3046358
M. Wt: 244.11
InChI Key: FEPOYMAZLUMHMT-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

Into a round bottom flask, 6-Bromo-4-chloro-2-methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazine (6.00 g, 21.5 mmoles) was suspended in Isopropyl alcohol (69 mL) at 55° C. Sodium borohydride (1.71 g, 0.0452 mol) was added and heated at 60° C. for 3 hours. The reaction was allowed to cool to RT. The solid was filtered and washed with DCM. The solvent was removed under vacuum to a viscous oil. Methylene chloride (100 mL, 2 mol) was added to the viscous oil. Dichlorodicyanoquinone (5.38 g, 0.0237 mol) was then added portion wise over 15 minutes. The mixture was stirred for 30 minutes. The solid was filtered through Celite and washed with DCM. The solvent was removed under vacuum. The reaction was purified via ISCO column chromatography with hexane and EtOAca as eluant (0 to 8% EtOAC). The collected fractions afforded 6-Bromo-2-methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazine as a light yellow solid (1.46, 27%).
Name
6-Bromo-4-chloro-2-methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazine
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
69 mL
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Dichlorodicyanoquinone
Quantity
5.38 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[N:9]([CH:10]=1)[N:8]=[C:7]([S:11][CH3:12])[N:6]=[C:5]2Cl.[BH4-].[Na+].C(Cl)Cl>C(O)(C)C>[Br:1][C:2]1[CH:3]=[C:4]2[N:9]([CH:10]=1)[N:8]=[C:7]([S:11][CH3:12])[N:6]=[CH:5]2 |f:1.2|

Inputs

Step One
Name
6-Bromo-4-chloro-2-methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazine
Quantity
6 g
Type
reactant
Smiles
BrC=1C=C2C(=NC(=NN2C1)SC)Cl
Name
Quantity
69 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
1.71 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Dichlorodicyanoquinone
Quantity
5.38 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with DCM
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum to a viscous oil
FILTRATION
Type
FILTRATION
Details
The solid was filtered through Celite
WASH
Type
WASH
Details
washed with DCM
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The reaction was purified via ISCO column chromatography with hexane and EtOAca as eluant (0 to 8% EtOAC)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2C=NC(=NN2C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.